molecular formula C23H20ClN5O3 B2625871 1-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207037-41-9

1-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2625871
CAS RN: 1207037-41-9
M. Wt: 449.9
InChI Key: IPGOBBMXLCUQNP-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H20ClN5O3 and its molecular weight is 449.9. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Antiradical Properties

A study conducted by Bekircan et al. (2008) focused on the synthesis and characterization of a series of 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives, closely related to the queried compound. The study explored the antioxidant and antiradical activities of these compounds, highlighting their potential in this domain. The compounds were synthesized, characterized, and assessed for their biological activities, providing valuable insights into their chemical properties and potential applications (Bekircan et al., 2008).

Antimicrobial Activity

Khalifa et al. (2015) described the synthesis of novel heterocyclic aryl monoazo organic compounds, including a structure somewhat similar to the compound . The synthesized compounds demonstrated significant antimicrobial activity against various pathogenic bacteria and fungi, showcasing their potential as antimicrobial agents. This research indicates the potential of similar structures in combating microbial infections and might guide future investigations on the queried compound (Khalifa et al., 2015).

Biological Evaluation for Lipase and α-Glucosidase Inhibition

A study by Bekircan, Ülker, and Menteşe (2015) centered on novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide for lipase and α-glucosidase inhibition. This study underscores the therapeutic potential of such compounds in treating diseases related to enzyme dysregulation. It implies that similar structures, like the one queried, could be promising candidates for the treatment of diseases associated with lipase and α-glucosidase activity (Bekircan, Ülker, & Menteşe, 2015).

Antitubercular and Antibacterial Activities

Bodige et al. (2020) synthesized a series of novel carboxamide derivatives, including structures that resemble the queried compound. These derivatives were evaluated for their antitubercular and antibacterial activities, revealing some as more potent agents than the reference drugs. This study points to the potential of such compounds in the treatment of tuberculosis and bacterial infections, suggesting that the queried compound might also possess similar therapeutic potential (Bodige et al., 2020).

properties

IUPAC Name

1-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3/c1-31-19-10-9-15(12-20(19)32-2)13-26-23(30)21-22(16-6-5-11-25-14-16)29(28-27-21)18-8-4-3-7-17(18)24/h3-12,14H,13H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGOBBMXLCUQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CN=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

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